molecular formula C9H17N3O2 B2639011 1-(Oxan-4-yl)azetidine-2-carbohydrazide CAS No. 2126160-08-3

1-(Oxan-4-yl)azetidine-2-carbohydrazide

Cat. No. B2639011
CAS RN: 2126160-08-3
M. Wt: 199.254
InChI Key: BGMANNVORSCIPA-UHFFFAOYSA-N
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Description

“1-(Oxan-4-yl)azetidine-2-carbohydrazide” is a chemical compound with the CAS Number: 2126160-08-3 . It has a molecular weight of 199.25 and its IUPAC name is 1-(tetrahydro-2H-pyran-4-yl)azetidine-2-carbohydrazide . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for “1-(Oxan-4-yl)azetidine-2-carbohydrazide” is 1S/C9H17N3O2/c10-11-9(13)8-1-4-12(8)7-2-5-14-6-3-7/h7-8H,1-6,10H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“1-(Oxan-4-yl)azetidine-2-carbohydrazide” is a powder with a molecular weight of 199.25 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Pharmacological Activities and Therapeutic Applications

Anticancer Properties : The study of compounds like Combretastatin A1 Diphosphate (OXi4503) showcases the exploration of novel therapies against cancer. OXi4503, like "1-(Oxan-4-yl)azetidine-2-carbohydrazide," could be investigated for its dual-function as both a vascular disrupting agent and a cytotoxic compound. This dual action presents a promising avenue for the development of anticancer therapies, particularly for treatment-resistant forms of cancer such as acute myeloid leukemia (AML) (Uckun et al., 2019).

Epigenetic Modulation : The application of epigenetic modulators like 5-Azacytidine and Valproic Acid in treating advanced cancers provides a framework for exploring "1-(Oxan-4-yl)azetidine-2-carbohydrazide" in similar contexts. These compounds are used to modulate DNA methylation and histone deacetylation, reversing gene silencing and exerting antitumor effects. Such research underscores the potential of exploring the epigenetic regulatory capabilities of related compounds (Braiteh et al., 2008).

Neurologic Disorder Treatments : The exploration of Monoacylglycerol Lipase (MGLL) inhibitors for treating neurologic disorders highlights the therapeutic potential of targeting specific enzymatic pathways. Compounds like ABD-1970, which inhibit MGLL to elevate brain 2-AG content and exhibit antinociceptive and antipruritic activity, suggest that structurally related compounds could be researched for similar neuroprotective effects (Clapper et al., 2018).

properties

IUPAC Name

1-(oxan-4-yl)azetidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c10-11-9(13)8-1-4-12(8)7-2-5-14-6-3-7/h7-8H,1-6,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMANNVORSCIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)NN)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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